2-Ethylbutyraldehyde oxime

Description

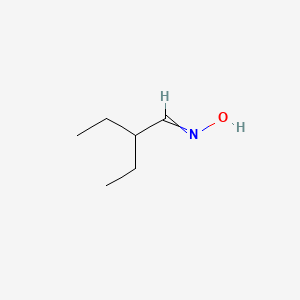

2-Ethylbutyraldehyde oxime is an organic compound belonging to the aldoxime family. Its structure and reactivity are defined by the C=N-OH functional group, which is characteristic of all oximes.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylbutylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRMVGKAQSXDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations Involving the Oxime Moiety

Oxime-Based Ligands in Transition Metal and Organoboron Catalysis

The nitrogen and oxygen atoms in the oxime group possess lone pairs of electrons, enabling 2-ethylbutyraldehyde oxime to function as a ligand in coordination chemistry. It can coordinate with various metal and metalloid centers to form stable complexes.

Detailed research has demonstrated the synthesis and structural properties of organoboron compounds derived from oximes, including this compound. cdnsciencepub.com Specifically, it has been shown to react with oxybis(diphenylborane) to yield a dimeric diarylborinate complex. cdnsciencepub.com In this transformation, the oxime acts as a bidentate ligand, coordinating with the boron atoms. The synthesis yielded colorless crystals of the resulting complex with a 68% yield. cdnsciencepub.com Structural analysis of such organoboron compounds provides insight into the coordination behavior of the oxime moiety. cdnsciencepub.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Ethylbutyraldehyde |

| Hydroxylamine (B1172632) |

| Peramivir (B1663781) |

| (±)-cis-4-tert-butoxycarbonamidocyclopent-2-ene-1-carboxylic acid methyl ester |

| Sodium hypochlorite (B82951) |

| Dichloromethane |

| Oxybis(diphenylborane) |

| Sodium carbonate |

| Ether |

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Application in 1,3-Dipolar Cycloaddition Reactions

A significant application of 2-ethylbutyraldehyde oxime is its role as a progenitor for 1,3-dipoles, which are key components in [3+2] cycloaddition reactions. This class of reactions is a powerful tool for synthesizing five-membered heterocyclic rings.

The transformation of this compound into its corresponding nitrile oxide, 2-ethylbutanenitrile (B1595944) oxide, is a critical initial step for its use in cycloaddition chemistry. Nitrile oxides are typically not stable enough to be isolated and are therefore generated in situ. The most common method involves the base-mediated elimination of a hydroximinoyl halide, which is formed by the halogenation of the parent oxime.

Various reagents have been effectively employed for this transformation. For instance, activated sodium hypochlorite (B82951) (NaOCl) solution is used as an oxidizing agent to generate the nitrile oxide from this compound in dichloromethane. researchgate.netgoogle.com Another effective method involves the use of tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), which provides a mild and powerful way to produce nitrile oxides from oximes for subsequent cycloaddition reactions. organic-chemistry.orglookchem.comnih.gov This electrophilic iodine reagent represents a versatile alternative to more traditional chlorine or bromine reagents. organic-chemistry.org Research has shown that N-chlorosuccinimide (NCS) can also be used to form the intermediate hydroximinoyl chloride, which then eliminates hydrochloric acid in the presence of a base to yield the nitrile oxide. semanticscholar.org

The general reaction scheme for the generation of nitrile oxide from an aldoxime is presented below:

| Precursor | Reagent(s) | Intermediate | Product (1,3-Dipole) |

| This compound | 1. N-Chlorosuccinimide (NCS)2. Base (e.g., Triethylamine) | 2-Ethylbutyraldehyde hydroximinoyl chloride | 2-Ethylbutanenitrile oxide |

| This compound | Sodium Hypochlorite (NaOCl) | - | 2-Ethylbutanenitrile oxide |

| Aldoximes (general) | tert-Butyl hypoiodite (t-BuOI) | Imidoyl iodide | Nitrile Oxide |

This table illustrates common methods for generating nitrile oxides from oximes.

Once generated, the 2-ethylbutanenitrile oxide readily undergoes 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. organic-chemistry.org This process is highly efficient for creating isoxazoline (B3343090) and isoxazole (B147169) rings, which are core structures in many biologically active compounds. lookchem.com

For example, the nitrile oxide derived from 2-ethylbutyraldehyde has been reacted with cyclic alkenes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene. semanticscholar.orgresearchgate.net These stereoselective cycloadditions yield isoxazoline-fused cyclopentene (B43876) or cyclohexene (B86901) intermediates, which can be further functionalized. semanticscholar.orgresearchgate.net The reaction is a key step in building the core scaffold of complex molecules, providing a versatile method for producing highly functionalized alicycles. researchgate.net The cycloaddition with a cyclopentene derivative is a pivotal reaction in the synthesis of the antiviral drug peramivir (B1663781). researchgate.net

| 1,3-Dipole | Dipolarophile | Product Class |

| 2-Ethylbutanenitrile oxide | Cyclopentadiene | Isoxazolino-cyclopentene |

| 2-Ethylbutanenitrile oxide | 1,3-Cyclohexadiene | Isoxazolino-cyclohexene |

| 2-Ethylbutanenitrile oxide | Substituted Cyclopentene | Fused Cyclopentane Isoxazoline |

This table shows examples of heterocycles formed from the cycloaddition of 2-ethylbutanenitrile oxide.

Synthesis of Nitrogen-Containing Heterocycles

The chemistry of oximes, including this compound, provides a gateway to a diverse range of nitrogen-containing heterocyclic compounds. kit.educlockss.org These structures are of high interest due to their prevalence in pharmaceuticals and materials science. kit.edu

The isoxazoline rings formed from the 1,3-dipolar cycloaddition of this compound-derived nitrile oxide serve as valuable synthetic intermediates. lookchem.com The isoxazoline framework is a masked version of other important functional group arrangements, such as β-hydroxy ketones and γ-amino alcohols, which can be revealed through subsequent reactions like reductive ring cleavage. researchgate.netlookchem.com For instance, in the synthesis of peramivir analogues, the isoxazoline ring, formed via cycloaddition, is later opened using a reducing agent like sodium borohydride (B1222165) with nickel(II) chloride to unmask key functionalities. researchgate.netgoogle.com This strategy allows for the stereocontrolled introduction of amino and hydroxyl groups, essential for the final complex target molecule. semanticscholar.org

In a distinct application of oxime chemistry, this compound and other oximes can be used to construct complex, three-dimensional cage structures. Research has demonstrated that the condensation of oximes with boronic acids, such as RB(OH)₂ or boric acid itself (B(OH)₃), leads to the formation of remarkably stable B,O,N-doped adamantanes (2,4,10-trioxa-1,5,7-triaza-3-boroadamantanes). nih.govresearchgate.net

This transformation occurs through an unprecedented multicomponent process. The proposed mechanism involves the reversible formation of unstable oxime cyclotrimers. nih.gov These trimers are then intercepted by the boronic acid, which acts as a template, to assemble the rigid, diamondoid cage structure. nih.govresearchgate.net This method provides a direct route to polycyclic frameworks containing a specific arrangement of boron, oxygen, and nitrogen atoms, which are of interest for their unique structural properties and potential applications in materials science. researchgate.net

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

This compound is a documented starting material and key intermediate in the synthesis of significant pharmaceutical compounds. cymitquimica.com Its role is particularly prominent in the production of antiviral drugs.

Utility in Stereoselective Synthesis

The carbon-nitrogen double bond of this compound and its derivatives provides a key site for introducing chirality. Its prochiral nature allows for transformations that can be controlled to produce specific stereoisomers, a critical requirement in modern pharmaceutical and agrochemical synthesis.

The synthesis of chiral amines is a fundamental goal in organic chemistry due to their prevalence in pharmaceuticals and as chiral ligands and catalysts. acs.org The reduction of oximes is a direct route to primary amines; however, achieving this transformation with high enantioselectivity is a significant challenge. The direct asymmetric hydrogenation of oximes often requires specialized catalysts to prevent over-reduction to the amine and to control the stereochemical outcome. incatt.nl

While specific studies detailing the direct, highly enantioselective reduction of this compound to the corresponding chiral amine are not prevalent in the reviewed literature, research on closely related substrates highlights relevant strategies. A powerful method for generating chiral amines involves the palladium-catalyzed asymmetric arylation of imines derived from aliphatic aldehydes, including 2-ethylbutyraldehyde. acs.org In this approach, an imine formed from 2-ethylbutyraldehyde and an amine (like 9-aminofluorene) acts as an α-amino anion equivalent. acs.org This intermediate is then coupled with aryl halides in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand to generate α-branched benzylamines with high enantioselectivity. acs.org This transformation effectively converts the prochiral center of the aldehyde into a new stereocenter with excellent control.

Controlling both the regioselectivity (where a reaction occurs) and enantioselectivity (which stereoisomer is formed) is paramount in advanced synthesis. Derivatives of this compound have been employed in reactions where such control is demonstrated.

As mentioned previously, the synthesis of Peramivir relies on a highly regioselective 1,3-dipolar cycloaddition. researchgate.netsemanticscholar.org The reaction between the 2-ethylbutanenitrile oxide and the asymmetric cyclopentene derivative must proceed with a specific orientation to form the correct constitutional isomer that can be converted into the drug. researchgate.net Studies have shown that reaction conditions, such as the use of non-polar solvents, can enhance this regiocontrol. researchgate.net

Furthermore, the challenge of controlling regioselectivity is evident in reactions of imines derived from 2-ethylbutyraldehyde. In the palladium-catalyzed asymmetric arylation, the formation of a regioisomeric byproduct was a notable issue due to the sterically demanding nature of the 2-ethylbutyraldehyde-derived imine. acs.org The optimization of reaction conditions and ligand choice is crucial to favor the desired product over this regioisomer. acs.org This same system provides an excellent example of enantioselectivity, where the use of a specific chiral dialkylbiaryl phosphine ligand (L7) successfully directed the arylation to produce the desired amine product with high enantiomeric excess. acs.org

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the study of molecular structures and reaction pathways. For 2-Ethylbutyraldehyde oxime, techniques such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Infrared (IR) spectroscopy, alongside X-ray crystallography for related compounds, offer a window into its dynamic and static properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and monitoring reaction kinetics and mechanisms in solution. For aliphatic oximes like this compound, ¹H and ¹³C NMR provide distinct signatures for the protons and carbons within the molecule, including the characteristic signals for the aldoxime group (-CH=NOH).

Studies on the hydrolytic stability of various oximes have employed ¹H NMR to track the disappearance of the oxime signal and the appearance of the corresponding aldehyde over time, providing kinetic data and mechanistic insights. For instance, the hydrolysis of oximes is known to be acid-catalyzed, a process that can be quantitatively monitored by observing changes in the NMR spectra at different pH values. While specific mechanistic studies on this compound are not extensively documented, data from analogous aliphatic oximes are instructive. For example, in the catalytic rearrangement of aliphatic aldoximes to primary amides, NMR is crucial for identifying the final amide product and any nitrile intermediates. acs.org

In one documented instance, a derivative of this compound, specifically its O,O'-bis(diphenylboron) complex, was characterized by ¹H NMR spectroscopy. The spectrum, recorded in CDCl₃, showed characteristic signals for the ethyl and butyl groups, as well as the proton of the N=CH group, providing clear evidence of the compound's structure in solution.

Table 1: Representative ¹H and ¹³C NMR Data for Aliphatic Aldoximes and Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | =N-OH | 8.0 - 10.0 | Broad singlet, position is concentration and solvent dependent. |

| ¹H | R-CH=N- | 6.5 - 7.5 | Typically a triplet or multiplet depending on adjacent protons. |

| ¹H | Aliphatic (α-CH₂) | 2.0 - 2.5 | Influenced by the proximity to the C=N bond. |

| ¹H | Aliphatic (other) | 0.8 - 1.7 | Standard aliphatic region. |

| ¹³C | R-CH=N- | 145 - 155 | Characteristic downfield shift for the iminyl carbon. |

| ¹³C | Aliphatic | 10 - 40 | Standard aliphatic region. |

Note: Data is generalized from studies on various aliphatic oximes. Specific shifts for this compound may vary.

Many reactions involving oximes proceed through radical intermediates, particularly the iminyl radical (R-CH=N•). Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of such paramagnetic species. Iminyl radicals are σ-type radicals, with the unpaired electron residing in an sp²-hybridized orbital on the nitrogen atom, in the plane of the C=N bond. acs.org

The generation of iminyl radicals from aliphatic oximes can be achieved via photolysis or by reaction with a one-electron oxidant. beilstein-journals.org EPR spectra of these radicals are characterized by a large hyperfine splitting constant from the ¹⁴N nucleus (a(¹⁴N) ≈ 28–33 G), which is a distinctive feature that allows for their unambiguous identification. beilstein-journals.org

Infrared (IR) spectroscopy complements EPR by providing information about the bonding in both the stable oxime and its transient radical intermediates. The parent oxime exhibits characteristic stretching frequencies for the O-H bond (around 3600 cm⁻¹), the C=N double bond (around 1665 cm⁻¹), and the N-O single bond (around 945 cm⁻¹). wikipedia.org Upon formation of the iminyl radical, the O-H bond is absent. More stable, sterically hindered iminoxyl radicals (a related class of radicals) show a characteristic intense band for the asymmetric vibrations of the C=N–O• fragment in the region of 1550-1610 cm⁻¹. d-nb.info Time-resolved IR (TRIR) spectroscopy can be used to monitor the decay of the parent oxime and the formation and subsequent reactions of its radical intermediates.

Table 2: Characteristic Spectroscopic Data for Aliphatic Iminyl Radicals

| Technique | Parameter | Typical Value | Significance |

| EPR | g-factor | ~2.0030 | Close to the free electron value, typical for organic radicals. |

| EPR | a(¹⁴N) | 28 - 33 G | Large hyperfine coupling constant, characteristic of iminyl radicals. |

| IR | ν(C=N-O•) | 1550 - 1610 cm⁻¹ | Asymmetric stretching vibration in stable iminoxyl radicals. |

Note: Data is generalized from studies on various aliphatic oxime radicals. acs.orgbeilstein-journals.orgd-nb.info

While a crystal structure for this compound is not publicly available, X-ray diffraction studies on other simple aliphatic oximes, such as hexanal (B45976) oxime, provide valuable insights into the solid-state arrangement of these molecules. researchgate.net

In the solid state, oximes typically form hydrogen-bonded networks. The most common motif involves the hydroxyl proton of one oxime molecule forming a hydrogen bond with the nitrogen atom of a neighboring molecule (O-H···N). This interaction often leads to the formation of dimeric or chain-like structures. mdpi.commedcraveonline.com For example, crystallographic data for hexanal oxime reveal that the aggregation of C=N-OH groups through intermolecular hydrogen bonding results in an extended conjugation and a more rigid conformation. researchgate.netrsc.org These interactions dictate the crystal packing and influence the physical properties of the material. It is reasonable to infer that this compound would adopt similar hydrogen-bonding patterns in its crystalline form, leading to supramolecular assemblies.

Quantum Chemical and Computational Studies

Computational chemistry provides a powerful lens for examining molecular properties and reaction mechanisms at an electronic level, offering insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic structures of molecules like this compound and its derivatives. DFT calculations can accurately model bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's preferred conformation.

Studies on other aliphatic oximes have used DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory) to evaluate structure-reactivity relationships. researchgate.net These calculations show that the oxygen and nitrogen atoms of the oxime group are the primary centers of chemical reactivity. Furthermore, quantum chemical calculations comparing oximes to their corresponding iminoxyl radicals predict structural changes upon radical formation, such as a shortening of the N-O bond and an increase in the C=N-O angle. researchgate.net Energetic calculations also allow for the determination of bond dissociation energies, such as that of the N-O bond, which is crucial for understanding the propensity of oximes to form radicals. pku.edu.cn

Table 3: Representative Computed Structural Parameters for a Model Aliphatic Aldoxime

| Parameter | Bond/Angle | Typical Computed Value (DFT) |

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-O | ~1.41 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | C=N-O | ~111° |

| Bond Angle | N-O-H | ~103° |

Note: Values are for a model compound (e.g., acetaldehyde (B116499) oxime) and serve as an approximation for this compound.

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate complex mechanisms and identify transition states. For reactions involving oximes, such as their formation, hydrolysis, or rearrangement, DFT calculations can trace the entire reaction pathway. pku.edu.cn

For instance, the mechanism of oxime metathesis, an exchange reaction between two oxime molecules, has been explored computationally. These studies support a mechanism involving a four-membered cyclic intermediate and highlight the crucial role of an acid catalyst in lowering the activation energy of the transition state. uniroma1.it Similarly, computational studies on the formation of oximes from aldehydes and hydroxylamine (B1172632) have detailed the energetics of the reaction steps, including the initial nucleophilic attack, formation of the tetrahedral intermediate, and final dehydration. These models provide a step-by-step understanding of the energy barriers and intermediates that govern the transformation, insights that are directly applicable to the reactions of this compound.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Computational studies focusing specifically on the structure-reactivity relationships (SAR) of this compound are not extensively documented in publicly available scientific literature. However, the application of computational chemistry is a standard and powerful approach for elucidating the reactivity and properties of oximes and related compounds. mdpi.com Such studies provide valuable insights into molecular geometry, electronic properties, and reaction mechanisms, which are fundamental to understanding their chemical behavior.

A computational SAR study of this compound would typically commence with the optimization of its molecular geometry using various theoretical models. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. ethz.ch These calculations would determine the most stable conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, a key focus would be the conformational analysis around the C=N double bond, which can exist as (E) and (Z) isomers, and the rotation of the ethyl groups.

Once the optimized geometry is obtained, a range of molecular descriptors can be calculated to build a SAR model. These descriptors quantify different aspects of the molecule's structure and are correlated with its reactivity.

Key Computational Descriptors for SAR Studies:

Electronic Properties: The distribution of electrons within the molecule is critical for its reactivity. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. ethz.ch The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich, making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site for hydrogen bonding.

Steric Factors: The size and shape of the molecule, particularly around the reactive oxime group, can influence its ability to interact with other molecules. Computational methods can quantify steric hindrance, which is crucial in predicting reaction rates and selectivity.

Thermodynamic Properties: Calculation of properties like enthalpy of formation, Gibbs free energy, and entropy can predict the feasibility and spontaneity of potential reactions involving this compound.

These computational approaches allow for a systematic investigation of how modifications to the structure of this compound would affect its reactivity. For instance, substituting the ethyl groups or modifying the oxime moiety would lead to changes in the calculated descriptors, which in turn would predict changes in chemical behavior. While specific experimental and computational SAR studies on this exact molecule are sparse, the principles of computational chemistry provide a robust framework for its theoretical elucidation. ethz.ch

Interactive Data Tables

The following table represents a hypothetical set of calculated molecular descriptors for the (E) and (Z) isomers of this compound, which would be typical outputs of a computational SAR study.

Table 1: Hypothetical Calculated Molecular Properties of this compound Isomers

| Property | (E)-2-Ethylbutyraldehyde oxime | (Z)-2-Ethylbutyraldehyde oxime | Unit |

|---|---|---|---|

| HOMO Energy | -6.5 | -6.7 | eV |

| LUMO Energy | 1.2 | 1.4 | eV |

| HOMO-LUMO Gap | 7.7 | 8.1 | eV |

| Dipole Moment | 1.8 | 2.1 | Debye |

Environmental Transformation Pathways and Atmospheric Chemistry

Atmospheric Oxidation Mechanisms of Aldehydes and Related Oximes

The oxidation of aldehydes and oximes in the atmosphere is a key process that influences air quality, contributing to the formation of ozone and secondary organic aerosols (SOA). The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), which initiates the degradation of most organic compounds.

The atmospheric lifetime of 2-Ethylbutyraldehyde oxime is largely controlled by its reaction with hydroxyl radicals (OH). For aldehydes, the reaction with OH radicals typically proceeds via H-atom abstraction from the aldehydic group, which is a relatively weak C-H bond. This reaction is generally fast and leads to the formation of an acyl radical. researchgate.net Aldehydes are known to be readily oxidized to carboxylic acids. noaa.gov The reaction of aldehydes with air can form peroxo acids, which can then be converted to carboxylic acids, a process that can be activated by light. noaa.govchemicalbook.com

In addition to OH radicals, other atmospheric oxidants such as the nitrate (B79036) radical (NO3) during nighttime and ozone (O3) can also contribute to the degradation of unsaturated organic compounds. While the reaction of saturated aldehydes with ozone is generally slow, the reactivity of this compound with NO3 could be a significant removal pathway, especially in polluted environments. For aliphatic aldehydes, the reaction with NO3 radicals predominantly proceeds through the abstraction of the aldehydic hydrogen. researchgate.net

The photochemistry of oximes is also a relevant atmospheric degradation pathway. oregonstate.eduoregonstate.educdnsciencepub.comcdnsciencepub.com Irradiation of oximes can lead to their decomposition and rearrangement. cdnsciencepub.com For instance, photolysis can induce the cleavage of the N-O bond in oximes, leading to the formation of iminoxyl radicals. nih.gov These radicals are key intermediates that can undergo further reactions in the atmosphere. The photolysis of oximes in the presence of sensitizers can also lead to a variety of products. oregonstate.edu

Following the initial oxidation step, the resulting radical species can undergo a variety of reactions, including fragmentation and functionalization. The fragmentation of aldehydes after oxidation is a significant process that can lead to the formation of smaller, more volatile compounds. researchgate.net

For n-aldehydes, oxidation by OH radicals under high NOx conditions can lead to the formation of a C(n-1) aldehyde (an aldehyde with one fewer carbon atom) and carbon dioxide as a coproduct. researchgate.net As the carbon chain length of the n-aldehyde increases, the likelihood of reaction with the carbon backbone also increases, making the C(n-1) fragmentation pathway less dominant. researchgate.net In the case of 2-Ethylbutyraldehyde, which is a branched aldehyde, the initial H-abstraction by OH would likely occur at the aldehydic hydrogen, forming a 2-ethylbutyryl radical. This radical can then react with oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of various products, including smaller aldehydes and ketones.

The fragmentation of the 2-ethylbutyl group would lead to a variety of smaller carbon-containing fragments. The specific product distribution would depend on the atmospheric conditions, such as the concentration of NOx and the presence of other pollutants.

The photolysis of oximes can also lead to fragmentation. The iminoxyl radicals formed upon photolysis can decompose, leading to the formation of various free-radical products. nih.gov The complexity of these decomposition processes makes it challenging to predict the exact product distribution. nih.gov

A summary of potential fragmentation products from the atmospheric oxidation of 2-Ethylbutyraldehyde is presented in the table below.

| Precursor Compound | Primary Reaction | Key Intermediates | Potential Fragmentation Products |

| 2-Ethylbutyraldehyde | Reaction with OH | 2-Ethylbutyryl radical, Peroxy radicals | Pentanal, Butanal, Propanal, Ethanal, Formaldehyde, Carbon Dioxide |

Secondary organic aerosols (SOA) are a significant component of atmospheric particulate matter and are formed from the oxidation of volatile organic compounds (VOCs). Aldehydes are recognized as important precursors to SOA formation. researchgate.netnih.gov The oxidation products of aldehydes can have lower volatility than the parent compound, allowing them to partition into the particle phase.

The oxidation of n-aldehydes has been shown to produce SOA, although the yields can be lower compared to n-alkanes with similar vapor pressures due to the formation of more volatile products through fragmentation. researchgate.net However, the functionalization pathways, leading to the formation of carboxylic acids and other oxygenated compounds, contribute to the formation of low-volatility products that can form SOA.

While direct studies on SOA formation from this compound are not available, the general principles of SOA formation from aldehydes suggest that it is a potential SOA precursor. The oxidation of the aldehyde group to a carboxylic acid group would significantly decrease the volatility of the molecule, favoring its partitioning to the aerosol phase. The presence of the oxime functional group and its subsequent reaction products could also influence the SOA formation potential. The multiphase chemical processes, occurring in the particle phase or at the gas-particle interface, are crucial for SOA formation. copernicus.org

The table below outlines the key steps involved in potential SOA formation from this compound.

| Process | Description |

| Gas-Phase Oxidation | This compound reacts with atmospheric oxidants (e.g., OH radicals) to form less volatile products. |

| Nucleation | Low-volatility products can self-nucleate to form new particles. |

| Condensation/Partitioning | Semi-volatile oxidation products can condense onto existing aerosol particles. |

| Aqueous-Phase Chemistry | Water-soluble oxidation products can dissolve in cloud or fog droplets and undergo further reactions to form low-volatility compounds that remain in the particle phase after water evaporation. researchgate.net |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Oxime Compounds

The traditional synthesis of oximes involves the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). orientjchem.orgresearchgate.net For 2-Ethylbutyraldehyde oxime, this involves reacting 2-ethylbutyraldehyde with hydroxylamine. chemicalbook.comchemicalbook.com While effective, researchers are continuously seeking more environmentally friendly and efficient synthetic routes.

Future research is focused on developing novel catalytic systems and reaction conditions that minimize waste and energy consumption. numberanalytics.com This includes the exploration of:

Green Solvents: Utilizing water or mineral water as a solvent for oxime synthesis presents a more sustainable alternative to traditional organic solvents. ias.ac.in

Catalyst-Free Conditions: Developing methods that proceed efficiently without the need for a catalyst simplifies the reaction setup and purification process. ias.ac.in

Solid-State Synthesis: Grinding solid reactants together, a form of mechanochemistry, can lead to high-yield synthesis of oximes without the need for a solvent. nih.gov

Flow Chemistry: Adapting oxime synthesis to flow chemistry systems allows for continuous production, better process control, and enhanced safety. numberanalytics.com

Recent advancements have also focused on metal-mediated and metal-catalyzed reactions to synthesize and functionalize oximes, offering diverse reaction pathways. acs.org For instance, the use of specific metal catalysts can influence the reaction to favor the formation of either O-alkyl or N-alkyl oxime ethers. acs.org

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Condensation | Reaction of aldehyde/ketone with hydroxylamine | Well-established and widely used | orientjchem.orgresearchgate.net |

| Green Solvents | Use of water or mineral water | Environmentally friendly, reduced toxicity | ias.ac.in |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst | Simplified process, reduced cost | ias.ac.in |

| Solid-State Synthesis | Grinding of solid reactants | Solvent-free, high efficiency | nih.gov |

| Flow Chemistry | Continuous reaction in a flow system | Improved control, scalability, and safety | numberanalytics.com |

Exploration of New Catalytic Applications of Oximes

Oximes and their derivatives are emerging as versatile components in catalysis. numberanalytics.combyjus.com The unique electronic and structural properties of the oxime functional group allow them to act as ligands, enhancing the activity and selectivity of metal catalysts. numberanalytics.com Future research in this area is poised to expand the catalytic applications of oximes like this compound.

Key areas of exploration include:

Asymmetric Catalysis: The development of chiral oxime-based ligands for asymmetric hydrogenation reactions is a significant area of research, enabling the synthesis of enantiomerically pure compounds. orgsyn.org

Cross-Coupling Reactions: Oxime-ligated metal complexes are being investigated for their efficacy in catalyzing various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Photoredox Catalysis: The reactivity of oximes towards photocatalysis makes them suitable for use in light-induced reactions, a rapidly growing field in organic synthesis. nsf.gov

The ability to tune the electronic and steric properties of the oxime ligand, for example by modifying the substituents on the carbon atom of the C=N-OH group, provides a powerful tool for designing catalysts with specific activities and selectivities.

Advanced Materials Science Utilizing Oxime Functionalization

The incorporation of oxime functionalities into polymers and other materials is a promising avenue for creating advanced materials with novel properties. nsf.gov "Oxime click chemistry," a type of reaction that forms an oxime bond, is gaining traction due to its efficiency and versatility under mild conditions. rsc.org This opens up possibilities for using compounds like this compound in materials science.

Emerging applications in this domain include:

Self-Healing Materials: Oxime-containing polymers have been utilized in the development of self-healing materials, where the reversible nature of the oxime linkage can be exploited to repair damage. numberanalytics.com

Functional Polymers: The "click" reaction of oximes allows for the straightforward functionalization of polymers, enabling the introduction of various chemical groups to tailor the material's properties for specific applications. rsc.org

Bioconjugation: The reactivity of oximes allows for their use in bioconjugation, the process of linking molecules to biological structures, which has applications in diagnostics and drug delivery. nsf.gov

Radiopaque Materials: Researchers have explored the use of oxime functionalization to create iodinated poly(ε-caprolactone) copolymers that are visible in X-rays, demonstrating a potential application in medical imaging. researchgate.net

Decontamination Fabrics: Oxime-functionalized nanofabrics have been developed for the rapid decontamination of nerve agent simulants, showcasing their potential in defense and safety applications. acs.org

| Application Area | Description | Key Benefit of Oxime Functionalization | Reference |

|---|---|---|---|

| Self-Healing Materials | Polymers capable of repairing damage autonomously. | Reversible bond formation. | numberanalytics.com |

| Functional Polymers | Polymers with tailored chemical and physical properties. | Efficient "click" chemistry for modification. | rsc.org |

| Bioconjugation | Linking molecules to biological entities. | Specific and reliable chemical ligation. | nsf.gov |

| Radiopaque Materials | Materials visible in X-ray imaging. | Covalent attachment of contrast agents. | researchgate.net |

| Decontamination Fabrics | Materials for neutralizing harmful chemicals. | High reactivity towards nerve agents. | acs.org |

Interdisciplinary Research Integrating Oxime Chemistry

The versatility of the oxime functional group positions it at the intersection of various scientific disciplines. Future research will likely see increased collaboration between chemists, biologists, materials scientists, and engineers to explore the full potential of oxime-containing compounds like this compound.

Potential interdisciplinary research directions include:

Medicinal Chemistry: A significant number of oximes have been reported to possess useful pharmaceutical properties, including anticancer and anti-inflammatory activities. nih.govresearchgate.net The ability of the oxime group to interact with biological targets, such as enzymes, makes it an attractive feature in drug design. nih.gov

Agrochemicals: Oximes are used as precursors in the synthesis of certain pesticides. ontosight.ai Continued research in this area could lead to the development of more effective and environmentally benign crop protection agents.

Supramolecular Chemistry: The ability of oximes to form hydrogen bonds makes them valuable building blocks for the construction of complex, self-assembled supramolecular structures. nih.gov

The integration of computational modeling with experimental work will be crucial in guiding the design and synthesis of new oxime-based molecules with desired properties for these diverse applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethylbutyraldehyde oxime, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves the condensation of 2-Ethylbutyraldehyde with hydroxylamine under acidic or basic conditions. To optimize efficiency, control reaction temperature (20–40°C), stoichiometric ratios (1:1 aldehyde:hydroxylamine), and pH (neutral to mildly acidic). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the aldehyde carbonyl peak (~1720 cm⁻¹) and appearance of the oxime C=N stretch (~1640 cm⁻¹). Purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H NMR (e.g., oxime proton at δ 8–10 ppm) and ¹³C NMR (C=N at ~150 ppm).

- FTIR : Identify functional groups (e.g., N–O stretch at ~930 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peak (m/z ≈ 115 for C₆H₁₁NO).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% recommended for research reproducibility) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with saline. Maintain Safety Data Sheets (SDS) accessible, referencing acute toxicity data from analogous oximes (e.g., phosgene oxime AEGL-1 values ).

Advanced Research Questions

Q. How can dynamic isomerization of this compound be analyzed, and what techniques resolve structural ambiguities?

- Methodological Answer : Oximes exhibit syn/anti isomerism, which can be studied via:

- Gas Chromatography–FTIR (GC-FTIR) : Separate isomers under varying temperatures (e.g., 50–100°C) and carrier gas flow rates. Use multivariate curve resolution (MCR) for spectral deconvolution .

- Computational Modeling : Apply density functional theory (DFT) to calculate isomer stability and transition states. Compare with experimental data to validate mechanistic pathways .

Q. What strategies address contradictions in toxicity data for oximes, and how can exposure limits be extrapolated for this compound?

- Methodological Answer :

- Uncertainty Factors : Apply interspecies (e.g., animal-to-human) and intraspecies variability factors (e.g., 3–10×) to existing data (e.g., phosgene oxime AEGL derivations ).

- Dose-Response Modeling : Use probit or benchmark dose (BMD) analysis to refine exposure thresholds. Cross-reference with in vitro assays (e.g., cytotoxicity in HEK293 cells) for validation.

Q. How can computational studies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Mechanistic Simulations : Employ DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as oxime participation in Beckmann rearrangements.

- Solvent Effects : Use polarizable continuum models (PCM) to assess solvent impact on activation energy. Validate with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What experimental designs minimize bias when studying catalytic applications of this compound?

- Methodological Answer :

- Blinded Protocols : Assign sample preparation and analysis to separate team members.

- Control Groups : Include blank reactions (no catalyst) and reference catalysts (e.g., pyridine oxime).

- Statistical Power : Use sample sizes (n ≥ 3) and ANOVA to ensure reproducibility. Document all parameters (e.g., catalyst loading, temperature) per FAIR data principles .

Data Analysis and Reproducibility

Q. How should researchers document and share metadata for studies involving this compound to ensure reproducibility?

- Methodological Answer :

- Metadata Standards : Follow ISA-Tab frameworks to detail chemical batches (CAS 97-96-1 ), instrument settings (e.g., NMR frequency, HPLC gradient), and environmental conditions (e.g., humidity).

- Open Repositories : Deposit raw data in Zenodo or Figshare with DOI assignment. Include failure cases (e.g., incomplete reactions) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.